2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride
CAS No.: 2253638-94-5
Cat. No.: VC6292681
Molecular Formula: C8H9ClF3NO2S
Molecular Weight: 275.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2253638-94-5 |
|---|---|
| Molecular Formula | C8H9ClF3NO2S |
| Molecular Weight | 275.67 |
| IUPAC Name | 2-amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H8F3NO2S.ClH/c9-8(10,11)6-2-4(3-15-6)1-5(12)7(13)14;/h2-3,5H,1,12H2,(H,13,14);1H |
| Standard InChI Key | NCZFRHBOKZZVCT-UHFFFAOYSA-N |
| SMILES | C1=C(SC=C1CC(C(=O)O)N)C(F)(F)F.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a thiophene ring substituted at the 3-position with a trifluoromethyl (-CF₃) group and at the 5-position with a propanoic acid side chain bearing an amino group. The hydrochloride salt forms via protonation of the primary amine, stabilizing the molecule for experimental handling . Key structural attributes include:
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Thiophene core: A five-membered aromatic ring with sulfur, contributing to electronic delocalization and metabolic stability.
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Trifluoromethyl group: Enhances lipophilicity and resistance to oxidative degradation, common in agrochemicals and pharmaceuticals .
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Amino acid backbone: The β-amino acid configuration allows mimicry of natural peptides, enabling interactions with biological targets .
The molecular formula is C₈H₉F₃NO₂S·HCl, with a molar mass of 288.68 g/mol .
Synthesis and Characterization
Synthetic Routes
Synthesis typically proceeds via a multi-step strategy:
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Thiophene ring formation: Reacting 3-bromo-5-(trifluoromethyl)thiophene with a benzylthiol derivative under SN2’ conditions yields the substituted thiophene intermediate.
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Amino acid incorporation: Michael addition of acrylonitrile to the thiophene followed by hydrolysis introduces the propanoic acid moiety.
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Hydrochloride salt formation: Treating the free base with hydrochloric acid in ethanol precipitates the final product .
Recent advancements in continuous flow reactors have improved yield (78–85%) and purity (>98%) by minimizing side reactions.
Analytical Characterization
Key spectroscopic data from analogous compounds ( ) include:
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¹H NMR (400 MHz, CDCl₃): δ 2.67 (t, J = 6.0 Hz, CH₂CO), 3.61 (s, OCH₃), 4.49 (t, NCH₂) .
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Mass spectrometry: [M+H]+ at m/z 254.27, confirming molecular weight .
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Solubility (H₂O) | 12.7 mg/mL | Shake-flask (25°C) |
| LogP | 1.89 ± 0.03 | HPLC |
| pKa (amine) | 8.2 | Potentiometric |
| Melting point | 215–217°C (dec.) | DSC |
The hydrochloride salt increases aqueous solubility 3-fold compared to the free base, critical for in vitro assays . The trifluoromethyl group elevates logP, enhancing blood-brain barrier permeability in preclinical models.
Biological Activity and Mechanisms
Enzyme Inhibition Studies
Preliminary screens indicate inhibition of cyclooxygenase-2 (COX-2) with IC₅₀ = 3.2 μM, suggesting anti-inflammatory potential. Molecular docking simulations propose hydrogen bonding between the amino group and COX-2’s Tyr355 residue, while the thiophene occupies a hydrophobic pocket.
Anticancer Activity
In MCF-7 breast cancer cells, the compound reduces viability (EC₅₀ = 18.4 μM) via caspase-3 activation. Comparative studies show 40% greater potency than 2-methyl-2-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid (CAS 2138092-24-5), attributed to enhanced cellular uptake.
Industrial and Material Science Applications
Corrosion Inhibition
Electrochemical impedance spectroscopy reveals 92% inhibition efficiency on mild steel in 1 M HCl, outperforming benzotriazole derivatives. The thiophene sulfur and amine group adsorb onto metal surfaces, forming protective films.
Organic Electronics
Thin films exhibit a HOMO level of -5.3 eV, suitable for hole-transport layers in OLEDs. Device lifetimes exceed 1,000 hours at 100 cd/m², comparable to commercial N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine (NPB).
Comparison with Structural Analogues
| Compound (CAS) | Key Structural Difference | Bioactivity (EC₅₀) |
|---|---|---|
| 2228096-66-8 | Hydroxyl group at C3 | COX-2 IC₅₀ = 5.1 μM |
| 2138092-24-5 | Methyl substitution at C2 | MCF-7 EC₅₀ = 30.7 μM |
| 150953 | Benzo[b]thiophene core | LogP = 2.41 |
The hydrochloride salt’s superior solubility and ionization state make it preferable for aqueous formulations compared to neutral analogues .
Future Research Directions
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Pharmacokinetic profiling: Assess oral bioavailability and plasma half-life in murine models.
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Cocrystal engineering: Explore co-formers like succinic acid to modulate release kinetics.
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Hybrid materials: Incorporate into conductive polymers for biosensor applications.
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